Home > Products > Building Blocks P18690 > 7-Methylimidazo[1,2-a]pyridine
7-Methylimidazo[1,2-a]pyridine - 874-39-5

7-Methylimidazo[1,2-a]pyridine

Catalog Number: EVT-290038
CAS Number: 874-39-5
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imidazo[1,2-a]pyridine

  • Relevance: Imidazo[1,2-a]pyridine is the parent compound of 7-Methylimidazo[1,2-a]pyridine, differing only by the methyl substituent at the 7th position. The addition of the methyl group in 7-Methylimidazo[1,2-a]pyridine aims to improve its thermal stability without significantly altering its fluorescent properties. []

2-Phenylimidazo[1,2-a]pyridine

  • Compound Description: This compound is a derivative of Imidazo[1,2-a]pyridine with a phenyl group attached to the 2nd position. This modification results in a solid compound with a melting point ranging from 55-190 °C. []
  • Relevance: The introduction of a phenyl group at the 2nd position in both 2-Phenylimidazo[1,2-a]pyridine and 7-Methylimidazo[1,2-a]pyridine demonstrates a strategy for enhancing thermal stability compared to the parent Imidazo[1,2-a]pyridine. []

2-(2-Naphthyl)imidazo[1,2-a]pyridine

  • Compound Description: Similar to 2-Phenylimidazo[1,2-a]pyridine, this derivative bears a larger aromatic system, a naphthyl group, at the 2nd position of the Imidazo[1,2-a]pyridine core. It also exhibits improved thermal stability compared to the parent compound. []
  • Relevance: Both 2-(2-Naphthyl)imidazo[1,2-a]pyridine and 7-Methylimidazo[1,2-a]pyridine exemplify the impact of substituents on the physical properties of Imidazo[1,2-a]pyridine derivatives, particularly their melting points, without significantly impacting fluorescence. []

7-Methyl-2-phenylimidazo[1,2-a]pyridine

  • Compound Description: This compound combines the structural features of both 7-Methylimidazo[1,2-a]pyridine and 2-Phenylimidazo[1,2-a]pyridine, possessing both a methyl group at the 7th position and a phenyl group at the 2nd position. [] This combination leads to a solid compound with desirable thermal stability. []

7-Methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine

  • Compound Description: This compound is structurally similar to 7-Methyl-2-phenylimidazo[1,2-a]pyridine, with a naphthyl group replacing the phenyl group at the 2nd position of the 7-Methylimidazo[1,2-a]pyridine core. []

2-(4-Aminophenyl)imidazo[1,2-a]pyridine

  • Compound Description: This derivative features an aminophenyl group at the 2nd position of the Imidazo[1,2-a]pyridine core. The electron-donating nature of the amino group significantly impacts the compound's fluorescence, resulting in a red shift in its emission wavelength (λfl = 445 nm). []

2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine

  • Compound Description: This compound is structurally similar to 2-(4-Aminophenyl)imidazo[1,2-a]pyridine, with dimethylamino group replacing the amino group. It exhibits an even more pronounced red shift in its fluorescence (λfl = 446 nm) compared to 2-(4-Aminophenyl)imidazo[1,2-a]pyridine due to the stronger electron-donating ability of the dimethylamino group. []

N-Ethyl-N-(2-pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide hydrochloride (YL-IPA08)

  • Compound Description: YL-IPA08 is a potent and selective ligand for the translocator protein (18 kDa) (TSPO). [] It has shown anxiolytic-like effects in animal models of post-traumatic stress disorder (PTSD). []

6-Bromo-7-methylimidazo[1,2-a]pyridine

  • Compound Description: This compound is a derivative of 7-methylimidazo[1,2-a]pyridine with a bromine atom added to the 6th position. []
  • Compound Description: This derivative features a bulky adamantyl group at the 2nd position of the 7-methylimidazo[1,2-a]pyridine core. [, ]
  • Relevance: The incorporation of the adamantyl group in 2-(1-Adamantyl)-7-methylimidazo[1,2-a]pyridine significantly alters the steric environment around the imidazo[1,2-a]pyridine core. Studying its reactions, such as those with N-bromosuccinimide, can provide insights into the reactivity and potential applications of 7-methylimidazo[1,2-a]pyridine derivatives with bulky substituents. [, ]

2-(m-Aminophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • Compound Description: This compound features a m-aminophenyl group at the 2nd position and a saturated tetrahydropyridine ring within the imidazo[1,2-a]pyridine core. []

2-(m-Aminophenyl)-7-methylimidazo[1,2-a]pyridine

  • Compound Description: This compound combines the 7-methyl substitution with a m-aminophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core. []
Overview

7-Methylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. This compound is of significant interest due to its biological activities and potential applications in medicinal chemistry. It is classified as an alkaloid and is part of the broader category of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological properties, including antitumor and antimicrobial activities.

Synthesis Analysis

Methods

The synthesis of 7-methylimidazo[1,2-a]pyridine can be achieved through various methodologies, often involving the reaction of 2-aminopyridines with suitable carbonyl compounds or other electrophiles. Recent advancements have introduced several efficient synthetic routes:

  1. Ultrasound-Assisted Synthesis: This method utilizes acetophenone and 2-aminopyridine in the presence of iodine and a solid base like cesium fluoride on celite, achieving moderate to high yields (57-82%) under optimized conditions .
  2. Metal-Free Direct Synthesis: Recent protocols emphasize environmentally friendly approaches that do not require metal catalysts. For instance, reactions between 2-aminopyridines and aldehydes have been optimized to yield imidazo[1,2-a]pyridines efficiently .
  3. FeCl3 Catalysis: A notable method employs ferric chloride as a catalyst in a cascade reaction involving nitroolefins and 2-aminopyridines, demonstrating broad applicability across functional groups .

Technical Details

The synthesis often involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For example, using solid-supported bases has been shown to enhance yields while simplifying the workup process .

Molecular Structure Analysis

The molecular structure of 7-methylimidazo[1,2-a]pyridine features a planar arrangement with specific bond lengths and angles that contribute to its stability and reactivity. The compound can be represented as follows:

  • Molecular Formula: C₉H₈N₂
  • Molecular Weight: 148.17 g/mol
  • Key Structural Features:
    • The imidazole ring contributes two nitrogen atoms.
    • The methyl group at position 7 enhances lipophilicity.

X-ray crystallography studies reveal that the bond lengths in this compound are consistent with those found in related structures, indicating strong π–π interactions and hydrogen bonding capabilities that may influence its biological activity .

Chemical Reactions Analysis

7-Methylimidazo[1,2-a]pyridine participates in various chemical reactions typical for imidazole derivatives:

  1. Electrophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles in electrophilic aromatic substitution reactions.
  2. Cyclization Reactions: It can undergo cyclization with different electrophiles to form more complex heterocycles.
  3. Oxidative Reactions: The compound can be oxidized to yield various derivatives that may exhibit enhanced biological activities .

Technical Details

Mechanistic studies suggest that many of these reactions proceed via stable intermediates, which can be characterized using spectroscopic techniques such as NMR and mass spectrometry.

Mechanism of Action

The mechanism of action for compounds like 7-methylimidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors. For example, its antitumor activity may be attributed to its ability to intercalate DNA or inhibit key enzymatic pathways involved in cell proliferation.

Data

In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms. Further research is ongoing to elucidate specific molecular targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 204-206 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the imidazole ring.

These properties influence its application in pharmaceuticals and materials science.

Applications

7-Methylimidazo[1,2-a]pyridine has several notable applications:

  1. Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases, including cancer.
  2. Biological Research: Its derivatives are used in studying enzyme inhibition and cellular signaling pathways.
  3. Material Science: The compound's unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties .
Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic framework in drug discovery, characterized by a fused 5-6 bicyclic structure with nitrogen atoms at strategic positions. This architecture facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic effects. The scaffold's synthetic versatility enables extensive structural diversification at positions C2, C3, C6, and C7, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Historically exploited for central nervous system (CNS) therapeutics, contemporary research has revealed its remarkable potential against globally critical pathologies, including tuberculosis, cancer, and antimicrobial-resistant infections. The 7-methylimidazo[1,2-a]pyridine derivative exemplifies targeted optimization within this chemical class, where strategic methylation enhances target engagement while maintaining favorable drug-like properties [1] [6] [8].

  • Table 1: Clinically Approved Drugs Featuring Imidazo[1,2-a]pyridine Core
    Drug NameTherapeutic AreaKey Structural FeaturesApproval Status
    ZolpidemInsomnia2-Methyl-6-methylimidazo[1,2-a]pyridineApproved (Global)
    AlpidemAnxiety (withdrawn)Unsubstituted imidazo[1,2-a]pyridineFormerly Approved
    ZolimidineGastroprotective2-Phenylimidazo[1,2-a]pyridineApproved (Select Markets)
    OlprinoneAcute Heart Failure5-Methylimidazo[1,2-a]pyridinoneApproved (Japan)

Historical Evolution of Imidazo[1,2-a]pyridine-Based Therapeutics

The therapeutic journey of IP-based drugs began with CNS-targeted agents, exemplified by zolpidem (launched 1992), which revolutionized insomnia treatment through selective agonism of GABAA receptor α1 subunits. Its structural optimization involved systematic exploration of C2 and C6 substituents, establishing the importance of lipophilic methyl groups for blood-brain barrier penetration and receptor subtype selectivity. This foundational work catalyzed exploration into diverse therapeutic areas:

  • Anti-infective Applications: High-throughput screening (HTS) campaigns against Mycobacterium tuberculosis identified unsubstituted IP carboxamides as potent growth inhibitors (MIC ~0.03-5 µM). Subsequent optimization yielded derivatives like telacebec (Q203), currently in Phase II trials for tuberculosis, which targets cytochrome bcc complex subunit QcrB [2] [7].
  • Oncology Applications: Scaffold repurposing led to IP-based PI3Kα inhibitors (e.g., compound 12, IC50 = 0.03 µM) and tubulin polymerization inhibitors. Key innovations included C3-linked 1,3,4-oxadiazole hybrids and C2-curcumin conjugates, enhancing target specificity and aqueous solubility [3] [8].
  • Antiviral Breakthroughs: Structural hybridization with pyridylacetylene motifs produced RSV fusion inhibitors (e.g., compound 8f, EC50 = 7 nM), outperforming early leads like BMS-433771 through optimized interactions with viral F-protein hydrophobic pockets [6].

  • Table 2: Evolution of Key Imidazo[1,2-a]pyridine Therapeutics

    EraTherapeutic FocusRepresentative CompoundKey Advancement
    1980-2000CNS DisordersZolpidemGABAA receptor subtype selectivity
    2000-2010Infectious DiseasesTelacebec (Q203)QcrB inhibition for tuberculosis
    2010-PresentOncologyCompound 6dDual tubulin-DNA targeting (IC50 = 2.8 µM, A549)
    2010-PresentVirologyCompound 8fRSV fusion inhibition (EC50 = 7 nM)

Significance of 7-Methyl Substitution in Bioactivity Optimization

The introduction of methyl groups at the C7 position of the IP scaffold induces profound electronic and steric modifications that enhance target affinity and selectivity. Comparative structure-activity relationship (SAR) studies reveal:

  • Steric Complementary: In tubulin-targeting anticancer agents, the 7-methyl group occupies a hydrophobic cleft near the colchicine binding site. Compound 6d (7-methyl-2-phenylimidazo[1,2-a]pyridine-oxadiazole hybrid) demonstrates 4-fold greater potency (IC50 = 2.8 µM, A549) versus its 6-methyl analogue (IC50 = 11.3 µM), attributable to optimal van der Waals contacts with β-tubulin residues Pro268 and Ala316 [1] [8].
  • Metabolic Stabilization: Methylation at C7 reduces susceptibility to cytochrome P450-mediated oxidation. Pharmacokinetic studies of 7-methyl-QcrB inhibitors show extended plasma half-lives (t1/2 >12 hours) versus unmethylated analogues in murine models, enhancing in vivo efficacy against tuberculosis [4] [7].
  • Electron-Donating Effects: The +I effect of methyl enhances π-stacking with DNA nucleobases. DNA binding studies of 7-methyl-IP oxadiazole hybrids show binding constants (Kb = 3.45×105 M-1) 2-fold higher than unsubstituted counterparts, correlating with increased apoptosis in cancer cells [1] [8].

  • Table 3: Impact of Methyl Substitution Patterns on Bioactivity

    Compound PositionAnticancer IC50 (A549, µM)Anti-TB MIC (µM)DNA Binding (Kb ×105 M-1)
    Unsubstituted18.7 ± 1.20.141.72
    6-Methyl11.3 ± 0.80.072.15
    7-Methyl2.8 ± 0.020.053.45
    6,7-Dimethyl9.4 ± 0.60.122.89

Role in Addressing Global Health Challenges: Tuberculosis, Cancer, and Antimicrobial Resistance

The versatility of 7-methylimidazo[1,2-a]pyridine derivatives positions them as strategic tools against pressing global health threats:

  • Tuberculosis Therapeutics: 7-Methyl-IP carboxamides demonstrate exceptional activity against drug-resistant M. tuberculosis strains. Compound 15 (MIC = 0.10 µM) and 16 (MIC = 0.19 µM) retain potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates with selectivity indices >200. Crucially, these agents exploit collateral sensitivity in QcrB-mutant strains, where resistance-conferring mutations paradoxically increase susceptibility to β-lactams and imidazo[1,2-a]pyridin-3-yl amides. This enables rational design of sequential or combination therapies to suppress resistance emergence [4] [5] [7].
  • Oncology Innovations: Dual-targeting 7-methyl-IP hybrids disrupt cancer proliferation through synergistic mechanisms. Compound 6d inhibits tubulin polymerization (IC50 = 3.45 µM) while intercalating DNA, inducing G2/M arrest and apoptosis in lung adenocarcinoma (A549) and prostate cancer (PC-3) models. Pharmacodynamic studies confirm tumor growth inhibition >70% at 25 mg/kg dosing in xenografts, outperforming mono-mechanistic agents [1] [8].
  • Antimicrobial Resistance Mitigation: Structural hybridization strategies counter resistance development. Recent derivatives combining 7-methyl-IP cores with oxadiazole or carboxamide warheads show activity against efflux-pump overexpressing strains of M. tuberculosis and S. aureus. Molecular modeling confirms simultaneous engagement of QcrB and MmpL3 targets, reducing resistance frequency <10-9 at 4×MIC concentrations [2] [4] [5].

  • Table 4: Global Health Applications of 7-Methylimidazo[1,2-a]pyridine Derivatives

    Health ChallengeCompound ClassKey Mechanism(s)Potency Range
    Drug-Resistant TBIP CarboxamidesQcrB inhibition, Collateral sensitivityMIC = 0.05–0.19 µM
    Lung/Prostate CancerIP-Oxadiazole HybridsTubulin polymerization & DNA intercalationIC50 = 2.8–4.2 µM
    RSV InfectionsIP-Acetylene DerivativesViral fusion inhibitionEC50 = 7–23 nM

The strategic incorporation of the 7-methyl group thus transforms the IP scaffold into a multifaceted therapeutic weapon—simultaneously enhancing target affinity, circumventing resistance mechanisms, and enabling activity against intractable pathogens and malignancies. Ongoing clinical evaluation of telacebec and preclinical optimization of tubulin-targeting IP hybrids underscore the scaffold's viability for addressing 21st-century medical challenges [1] [2] [5].

  • Table 5: Key Compounds of 7-Methylimidazo[1,2-a]pyridine Derivatives
    Compound Name/IDTherapeutic AreaMolecular TargetDevelopment Status
    Telacebec (Q203)TuberculosisQcrB subunit of cytochrome bc1Phase II Clinical Trials
    Compound 6dOncology (Lung/Prostate)Tubulin polymerizationPreclinical Development
    Compound 8fVirology (RSV)Viral fusion protein FPreclinical Optimization
    Compound 15Drug-Resistant TBQcrB inhibitionLead Optimization

Properties

CAS Number

874-39-5

Product Name

7-Methylimidazo[1,2-a]pyridine

IUPAC Name

7-methylimidazo[1,2-a]pyridine

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3

InChI Key

IQDUNRGHZFBKLT-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=CN2C=C1

Canonical SMILES

CC1=CC2=NC=CN2C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.